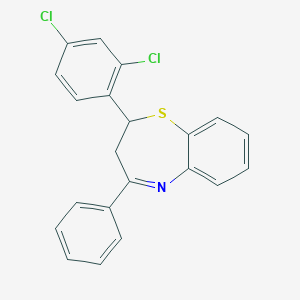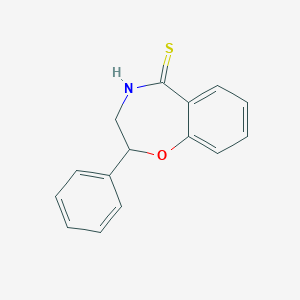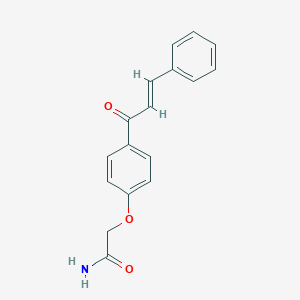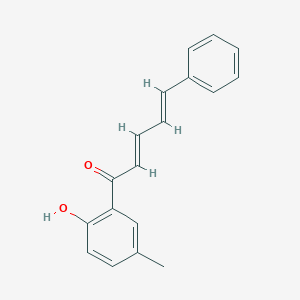![molecular formula C34H29FN4O3 B429618 4-[{4-[(4-fluorobenzyl)oxy]phenyl}(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B429618.png)
4-[{4-[(4-fluorobenzyl)oxy]phenyl}(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a complex organic compound that belongs to the class of bis(pyrazolyl)methanes This compound features a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The reaction proceeds efficiently, yielding high to excellent amounts of the desired product. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of a magnetically separable nanocatalyst has been reported to enhance the efficiency and yield of the reaction . This method involves the preparation of a core-shell magnetic nanomaterial, which is then used to catalyze the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with arylaldehydes under solvent-free conditions . The catalyst can be reused multiple times without significant loss of activity, making it a cost-effective and environmentally friendly approach.
Chemical Reactions Analysis
Types of Reactions
4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its antioxidant and anticancer activities.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) involves its interaction with cellular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The presence of the fluorobenzyl group enhances its ability to interact with specific molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-({4-[(4-chlorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-({4-[(4-bromobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
- 4,4’-({4-[(4-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
Uniqueness
The uniqueness of 4,4’-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) lies in the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C34H29FN4O3 |
|---|---|
Molecular Weight |
560.6g/mol |
IUPAC Name |
4-[[4-[(4-fluorophenyl)methoxy]phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C34H29FN4O3/c1-22-30(33(40)38(36-22)27-9-5-3-6-10-27)32(31-23(2)37-39(34(31)41)28-11-7-4-8-12-28)25-15-19-29(20-16-25)42-21-24-13-17-26(35)18-14-24/h3-20,32,36-37H,21H2,1-2H3 |
InChI Key |
RBGMGNDBXYVTSS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[5-(4-chlorophenyl)-1-phenyl-2-pyrazolin-3-yl]-](/img/structure/B429535.png)
![2-[1-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl acetate](/img/structure/B429536.png)
![3-[(2-Aminophenyl)sulfanyl]-3-(3,4-dichlorophenyl)-1-phenyl-1-propanone](/img/structure/B429539.png)


![2-methyl-2,3-dihydro-5H-benzo[b][1,4]thiazepine-4-thione](/img/structure/B429542.png)
![Phenol, 2-[2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-yl]-](/img/structure/B429543.png)
![7-phenyl-6a,7-dihydro-6H-thiochromeno[3,4-c][1,5]benzothiazepine](/img/structure/B429544.png)
![7-phenyl-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B429548.png)



![6-(2-methoxybenzylidene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B429561.png)
![6-(1-naphthylmethylene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B429563.png)
